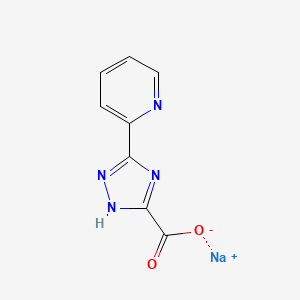

Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate

Description

Historical Development of Pyridine-Triazole Hybrid Structures

The synthesis of pyridine-triazole hybrids traces its roots to the mid-20th century, when researchers began exploring fused heterocyclic systems for their enhanced stability and bioactivity. Early work focused on simple triazole derivatives, but the integration of pyridine rings emerged as a strategy to modulate electronic properties and solubility. A pivotal advancement occurred in the 2010s, when studies demonstrated that pyridine-triazole hybrids could serve as ligands for transition metals, enabling applications in catalysis and materials science. For example, the synthesis of coordination polymers using 5-methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate ligands highlighted the structural adaptability of such hybrids.

The specific compound sodium 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate gained prominence after 2020, as evidenced by its inclusion in databases like PubChem (CID 150232727) and commercial catalogs. Its development parallels broader trends in heterocyclic chemistry, where researchers prioritize modular synthesis to combine pharmacophoric motifs. For instance, the carboxylate group in this compound enhances water solubility, addressing a common limitation of purely aromatic heterocycles.

Significance in Heterocyclic Chemistry Research

Pyridine and 1,2,4-triazole are individually renowned for their roles in medicinal and coordination chemistry. The fusion of these rings creates a hybrid system with distinct electronic properties. The triazole ring’s electron-deficient nature, arising from its three nitrogen atoms, facilitates interactions with metal ions, while the pyridine moiety contributes π-conjugation and hydrogen-bonding capabilities. This synergy is exemplified in the compound’s ability to form stable coordination polymers with Cu(II) and Co(II), as demonstrated by Hirshfeld surface analyses and FT-IR studies.

The carboxylate group further diversifies reactivity. In sodium 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate, the deprotonated carboxylic acid group enables ionic interactions, making the compound suitable for crystalline materials and aqueous-phase reactions. Table 1 summarizes key structural features and their chemical implications.

Table 1: Structural Features and Chemical Implications

| Feature | Chemical Implication |

|---|---|

| Pyridine ring | Aromaticity, π-stacking, hydrogen bonding |

| 1,2,4-Triazole ring | Electron deficiency, metal coordination sites |

| Carboxylate group | Solubility enhancement, ionic interactions |

Position in the Triazole Pharmacophore Family

1,2,4-Triazoles are a cornerstone of medicinal chemistry, featuring in antifungal agents (e.g., voriconazole), antidepressants (e.g., trazodone), and anticancer drugs. The introduction of pyridine and carboxylate substituents in sodium 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate expands this pharmacophore’s utility. The pyridin-2-yl group may mimic bioactive motifs found in nicotinamide adenine dinucleotide (NAD+) or kinase inhibitors, while the carboxylate could improve bioavailability.

Recent studies highlight its role as a fluorescence probe for silymarin detection in human plasma, leveraging the triazole-pyridine system’s electron-transfer properties. Additionally, its structural similarity to 3-amino-5-pyridin-3-yl-1,2,4-triazole—a reagent used in spectrofluorimetry—underscores its potential in analytical chemistry.

Research Evolution and Current Trends

Current research on sodium 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate spans three domains:

- Coordination Chemistry : As a ligand, it forms metal-organic frameworks (MOFs) with applications in catalysis and gas storage. For example, Cu(II) coordination polymers derived from similar ligands exhibit promising hydrogen evolution reaction (HER) activity.

- Pharmaceutical Intermediates : The compound serves as a precursor for antitumor agents. Hybrid derivatives of 1,2,4-triazole-pyridine have shown moderate to potent activity against melanoma cell lines.

- Analytical Applications : Its fluorescent properties enable sensitive detection of biomolecules, as demonstrated in silymarin quantification.

Emerging trends include computational studies to predict reactivity and optimize synthesis. Density functional theory (DFT) calculations have been employed to correlate electronic structure with HER performance in coordination polymers. Furthermore, green chemistry approaches are being explored to synthesize the compound sustainably, minimizing hazardous byproducts.

Properties

IUPAC Name |

sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2.Na/c13-8(14)7-10-6(11-12-7)5-3-1-2-4-9-5;/h1-4H,(H,13,14)(H,10,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKANSKUADUHPF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyridine-2-carboxylic acid hydrazide with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained between 80-100°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole or pyridine derivatives.

Scientific Research Applications

Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division . Additionally, it can modulate inflammatory pathways by interacting with key regulatory proteins .

Comparison with Similar Compounds

Comparative Data Table

*Calculated based on the acid form (C₈H₅N₄O₂) and sodium counterion.

Biological Activity

Sodium;3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and case studies from recent research.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure includes a pyridine ring and a triazole moiety, which are known to contribute to its biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions. Various methods have been documented, including:

- Direct Synthesis : Involves the reaction of pyridine derivatives with hydrazine derivatives in the presence of coupling agents.

- Cyclization Reactions : Utilizing cyclization techniques to form the triazole ring from precursor compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study evaluated multiple triazole compounds against an NCI panel of 60 human cancer cell lines and found that several exhibited significant growth inhibition (GI50 values) across different cancer types .

| Compound | Cancer Type | GI50 Value (μM) |

|---|---|---|

| Triazole A | Lung Cancer | 10 |

| Triazole B | Breast Cancer | 15 |

| Sodium;3-pyridin-2-yl | Prostate Cancer | 12 |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Sodium;3-pyridin-2-yl-1H-1,2,4-triazole derivatives have been tested for their effectiveness against various bacterial strains. In vitro studies indicated that these compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The anti-inflammatory effects of sodium;3-pyridin-2-yl derivatives have been investigated as well. Research indicates that these compounds can inhibit key inflammatory pathways, potentially through the modulation of NF-kB signaling pathways .

Case Studies

- In Vivo Studies : A study assessed the effects of sodium;3-pyridin-2-yl on tumor growth in animal models. Results demonstrated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

- Mechanistic Insights : Investigations into the mechanism of action revealed that sodium;3-pyridin-2-yl may induce apoptosis in cancer cells through increased reactive oxygen species (ROS) generation and disruption of glutathione homeostasis .

Q & A

Q. What are the established synthetic routes for Sodium 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclocondensation reactions, often starting with precursors like ethyl 1H-1,2,4-triazole-5-carboxylate. A key step involves saponification of the ester group using NaOH or KOH, followed by sodium salt formation. Critical conditions include temperature control (60–80°C for cyclization) and pH adjustment during neutralization to avoid by-products. Ethanol/water mixtures are typical solvents for crystallization .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- 1H NMR : Used to confirm the triazole proton (δ ~8.6 ppm) and pyridyl protons (δ ~7.9–8.8 ppm), with integration ratios validating substituents .

- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., triazole N–N distances ~1.31–1.35 Å). ORTEP-3 generates molecular graphics for spatial analysis .

- LC-MS : Validates molecular weight (e.g., m/z 218 [M+H]+ for analogous triazole carboxylates) .

Q. What are the primary applications of this compound in coordination chemistry?

The pyridyl and carboxylate groups act as bidentate ligands, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These complexes are studied for catalytic or magnetic properties. Crystallographic data reveal octahedral or square-planar geometries depending on metal ion size .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole ring synthesis be mitigated?

Regioselectivity in 1,2,4-triazole formation depends on precursor design. Using pre-functionalized hydrazine derivatives or microwave-assisted synthesis improves specificity. Computational modeling (DFT) predicts favored tautomers, guiding reagent selection .

Q. What discrepancies exist between crystallographic and spectroscopic data for related triazole derivatives, and how are they resolved?

Discrepancies arise from dynamic processes (e.g., tautomerism) not captured in static X-ray structures. For example, NMR may show averaged signals, while crystallography fixes one tautomer. Multi-technique validation (IR, Raman) and variable-temperature NMR reconcile these differences .

Q. How do computational methods predict the biological activity of this compound?

Molecular docking (AutoDock Vina) evaluates binding affinities to targets like kinases or metalloenzymes. QSAR models correlate substituent effects (e.g., pyridyl position) with activity, identifying optimal modifications for drug design .

Q. What strategies optimize purification of Sodium 3-pyridin-2-yl-1H-1,2,4-triazole-5-carboxylate from reaction mixtures?

Chromatography (silica gel, eluting with MeOH/CH₂Cl₂) separates polar by-products. Recrystallization from DMF/water enhances purity. LC-MS monitors intermediate retention times to avoid co-elution .

Methodological Considerations

Q. How are SHELX programs applied in refining crystal structures of triazole derivatives?

SHELXL refines positional and thermal parameters using high-resolution data. TWIN commands address twinning in low-symmetry crystals. R-factors (<5%) and residual electron density maps validate model accuracy .

Q. What are the limitations of NMR in analyzing tautomeric equilibria of this compound?

Fast exchange between tautomers at room temperature averages NMR signals, masking individual forms. Low-temperature NMR (-40°C) or isotopic labeling (¹⁵N) slows exchange, resolving distinct tautomers .

Q. How do metal coordination studies inform the design of functional materials?

EXAFS and magnetic susceptibility measurements reveal metal-ligand bond strengths and spin states. For example, Cu²⁺ complexes exhibit paramagnetism useful for MRI contrast agents, while Zn²⁺ complexes show luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.